Cis-4,5-Dihydro-2,4,5-trimethyloxazole is a heterocyclic compound belonging to the oxazole family. It is characterized by its unique molecular structure, which includes a five-membered ring containing nitrogen and oxygen atoms. This compound is recognized for its potential applications in the fields of flavor and fragrance chemistry, as well as its significance in organic synthesis.
Cis-4,5-Dihydro-2,4,5-trimethyloxazole can be sourced from various chemical suppliers and databases. It is cataloged under several names including 2,4,4-trimethyl-2-oxazoline and 2,4,4-trimethyl-1,3-oxazoline. The compound has a CAS Registry Number of 1772-43-6 and a molecular formula of C6H11NO, with a molecular weight of approximately 113.1576 g/mol .
This compound falls under the classification of oxazoles, which are cyclic compounds containing both nitrogen and oxygen in their ring structure. Specifically, it is a dihydro derivative of an oxazole, indicating that it has undergone hydrogenation at certain positions within the ring.
The synthesis of cis-4,5-dihydro-2,4,5-trimethyloxazole can be achieved through several methods. One common approach involves the regioselective cyclization of appropriate precursors such as amino acids or aldehydes under acidic conditions.
The synthesis often requires careful control of temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy are typically employed to monitor the reaction progress and verify product identity.
Cis-4,5-dihydro-2,4,5-trimethyloxazole can participate in various chemical reactions typical for oxazoles:
The reactivity of this compound is influenced by its electronic structure; the presence of electron-donating groups enhances nucleophilicity while electron-withdrawing groups can stabilize cationic intermediates during substitution reactions.
The mechanism by which cis-4,5-dihydro-2,4,5-trimethyloxazole exerts its effects is primarily through its ability to act as a precursor in flavor chemistry. Upon heating or undergoing enzymatic reactions in food matrices:
Studies have shown that this compound contributes significantly to flavor notes reminiscent of roasted cocoa and coffee when present at low concentrations (around 1 ppm) in food products .
Cis-4,5-Dihydro-2,4,5-trimethyloxazole finds applications primarily in:
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